Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride
Description
Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate; hydrochloride (CAS: 1217826-94-2) is a piperazine derivative with a molecular formula of C₁₁H₂₂ClN₃O₃ and a molecular weight of 279.76 . The compound features a tert-butyl carbamate (Boc) protecting group, a methylcarbamoyl substituent at the 2-position, and a hydrochloride counterion. This structural motif is common in medicinal chemistry, where piperazine scaffolds are utilized for their conformational flexibility and ability to engage in hydrogen bonding . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4;/h8,13H,5-7H2,1-4H3,(H,12,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZBGDIBGDZKLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis typically involves the protection of the piperazine nitrogen with a tert-butyl carbamate group (Boc protection), followed by the introduction of the methylcarbamoyl group at the 2-position of the piperazine ring. The hydrochloride salt form is then obtained by acidification, enhancing the compound's stability and solubility for further applications.
Stepwise Synthesis Details
Step 1: Boc Protection of Piperazine
The piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in methanol or dichloromethane at room temperature to yield tert-butyl piperazine-1-carboxylate. This step protects the nitrogen atom, preventing unwanted side reactions in subsequent steps.
Step 2: Introduction of Methylcarbamoyl Group
The methylcarbamoyl substituent is introduced via carbamoylation using methyl isocyanate or methyl chloroformate derivatives under controlled conditions. The reaction is typically performed in the presence of a base such as triethylamine (Et3N) to neutralize the released acid.
Step 3: Formation of Hydrochloride Salt
The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane) to form the hydrochloride salt, which improves the compound's crystallinity and handling properties.
Advanced Synthetic Techniques
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To enhance reaction control and scalability, continuous flow reactors have been employed. These allow precise temperature and reaction time management, leading to improved yields and product consistency.
-
Automated systems facilitate the rapid synthesis and optimization of reaction parameters, particularly useful in medicinal chemistry for generating compound libraries.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, Et3N | Methanol/DCM | Room temperature | 2–4 hours | 85–90 |
| Methylcarbamoylation | Methyl isocyanate or methyl chloroformate | DCM or THF | 0–25 °C | 3–6 hours | 75–85 |
| Hydrochloride Salt Formation | HCl (in dioxane or ether) | Ether/Dioxane | 0–25 °C | 1–2 hours | Quantitative |
Note: DCM = dichloromethane; THF = tetrahydrofuran; Et3N = triethylamine.
Analytical Characterization
The purity and structure of the compound are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR provide detailed structural information, confirming the presence of tert-butyl and methylcarbamoyl groups.
Infrared (IR) Spectroscopy : Characteristic absorption bands for carbamate (C=O stretch ~1700 cm^-1) and amide functionalities.
Mass Spectrometry (MS) : Confirms molecular weight (243.3 g/mol for free base).
Elemental Analysis : Validates the composition, particularly for the hydrochloride salt form.
Comparative Analysis with Related Piperazine Derivatives
Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate shares synthetic similarities with other Boc-protected piperazine derivatives, such as tert-butyl 4-methylpiperazine-1-carboxylate hydrochloride. However, the presence of the methylcarbamoyl substituent at the 2-position introduces steric and electronic considerations that influence reaction conditions and purification strategies.
| Feature | Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate | tert-butyl 4-methylpiperazine-1-carboxylate hydrochloride |
|---|---|---|
| Substitution Position | 2-position on piperazine ring | 4-position on piperazine ring |
| Key Functional Groups | Boc-protected carbamate, methylcarbamoyl amide | Boc-protected carbamate, methyl substituent |
| Molecular Weight (free base) | 243.3 g/mol | ~236.7 g/mol |
| Typical Synthetic Challenges | Steric hindrance during carbamoylation | Less steric hindrance, simpler alkylation |
| Common Applications | Medicinal chemistry, enzyme/receptor targeting | Medicinal chemistry, chiral building blocks |
Research Findings and Optimization
Studies have demonstrated that optimizing the carbamoylation step is critical to maximizing yield and purity. Parameters such as temperature, solvent choice, and base equivalents significantly affect the reaction outcome. For example, lower temperatures (0–5 °C) during carbamoylation reduce side reactions and improve selectivity.
Additionally, continuous flow synthesis has been reported to enhance reproducibility and scalability, which is essential for pharmaceutical development. Automated synthesis platforms allow rapid screening of reaction conditions, facilitating the fine-tuning of each step.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Involving nucleophilic substitution with aryl halides.
Oxidation and Reduction Reactions: Depending on the specific functional groups present in the molecule.
Common Reagents and Conditions
N-Boc Protection: Catalyzed by iodine.
Coupling Reactions: Using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the Piperazine 2-Position
Methylcarbamoyl vs. Methyl Groups
- tert-Butyl 4-methylpiperazine-1-carboxylate (CAS: N/A, ): Replaces the methylcarbamoyl group with a methyl substituent.
Methylcarbamoyl vs. Dimethylcarbamoyl
- (R)-tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS: 1217825-46-1, ): Features a dimethylcarbamoyl group instead of methylcarbamoyl. The stereochemistry (R-configuration) may influence chiral recognition in enzyme binding .
Methylcarbamoyl vs. Hydroxyethyl
- (S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride (CAS: 1638487-43-0, ): Substitutes methylcarbamoyl with a hydroxyethyl group. Key Difference: The hydroxyl group introduces a polar, hydrogen-bond donor, enhancing solubility in aqueous media. The S-configuration may lead to distinct pharmacokinetic profiles compared to racemic or R-forms .
Substituent Bulk and Steric Effects
Halogenated and Reactive Side Chains
- tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate (CAS: 165530-45-0, ): Contains a chloropropyl chain. Key Difference: The chlorine atom introduces electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
Physicochemical Properties (Inferred from Analogs)
Biological Activity
Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate; hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C11H18ClN3O3
- Molecular Weight : 273.73 g/mol
- IUPAC Name : Tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride
The biological activity of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate; hydrochloride can be attributed to its interaction with various molecular targets. The compound is believed to act primarily through:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neurochemical signaling pathways.
Anticancer Properties
Recent studies have indicated that tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate; hydrochloride exhibits notable anticancer activity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 15.6 | Induction of apoptosis |
| OVCAR-3 (Ovarian) | 12.8 | Cell cycle arrest |
| A549 (Lung) | 18.4 | Inhibition of migration |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Neuroprotective Effects
In addition to its anticancer properties, the compound has shown promise in neuroprotection:
- Model Organisms : In rodent models of neurodegeneration, treatment with the compound resulted in decreased markers of oxidative stress and improved cognitive function.
- Mechanism : The neuroprotective effects are thought to arise from the compound's ability to modulate neurotransmitter levels and enhance synaptic plasticity.
Case Studies
-
Study on Cancer Cell Lines :
A study conducted on various cancer cell lines demonstrated the compound's ability to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner. -
Neuroprotection in Animal Models :
In a recent experiment involving mice subjected to induced oxidative stress, administration of tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate; hydrochloride significantly improved behavioral outcomes and reduced neuronal loss in the hippocampus.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing tert-butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride?
The synthesis typically involves sequential protection and functionalization of the piperazine core. A common method includes:
- Protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the tert-butyloxycarbonyl (Boc) group .
- Carbamoylation : Introducing the methylcarbamoyl group via reaction with methyl isocyanate or activated carbamoylating agents. Temperature control (10–65°C) and anhydrous conditions are critical to avoid side reactions .
- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethyl acetate) to enhance solubility and stability . Purification often involves recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, piperazine ring protons between 2.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 293.79 g/mol for the hydrochloride form) .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms salt formation .
- HPLC : Monitors purity (>95% by reverse-phase methods) .
Q. Why is the hydrochloride salt form preferred in pharmaceutical research?
The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. It also facilitates reproducible dosing in biological studies .
Advanced Questions
Q. How can researchers optimize reaction yields during the carbamoylation step?
Key strategies include:
- Catalyst Use : Employing DMAP (4-dimethylaminopyridine) to accelerate carbamoylation .
- Solvent Selection : Using DCM or THF for better reagent solubility and minimized side reactions .
- Temperature Gradients : Slow addition of reagents at 0°C followed by gradual warming to room temperature reduces exothermic side reactions .
- Inert Atmosphere : Conducting reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
Q. How should contradictions in reported molecular weights (e.g., 257.33 vs. 293.79 g/mol) be resolved?
The discrepancy arises from the presence or absence of the hydrochloride counterion. For example:
Q. What methodological approaches are recommended for derivatizing this compound into bioactive analogs?
The tert-butyl and methylcarbamoyl groups enable diverse modifications:
- Boc Deprotection : Using HCl/dioxane or TFA to expose the piperazine amine for further alkylation/acylation .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling (e.g., with aryl boronic acids) to introduce aromatic substituents, catalyzed by Pd(PPh₃)₄ .
- Functional Group Interconversion : Reducing esters to alcohols (LiAlH₄) or oxidizing to carboxylic acids (KMnO₄) . Reaction progress should be monitored via TLC/HPLC, and intermediates characterized by NMR/MS .
Data Contradiction Analysis
Q. How can conflicting biological activity reports for similar piperazine derivatives be addressed?
- Structural Validation : Confirm compound identity (e.g., stereochemistry, salt form) using chiral HPLC or X-ray crystallography .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .
- Meta-Analysis : Compare results across studies with matched experimental conditions (e.g., IC₅₀ values under identical pH/temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
